molecular formula C13H18N6O3 B10936714 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10936714
M. Wt: 306.32 g/mol
InChI Key: HAEVBNYUXVCUKG-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 5-methyl-4-nitro-1H-pyrazole in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Properties

Molecular Formula

C13H18N6O3

Molecular Weight

306.32 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C13H18N6O3/c1-3-17-9-11(7-15-17)6-14-13(20)4-5-18-10(2)12(8-16-18)19(21)22/h7-9H,3-6H2,1-2H3,(H,14,20)

InChI Key

HAEVBNYUXVCUKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

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